6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline
Description
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative characterized by a chloro substituent at position 6, an oximino group at position 4, and an isovaleryl (3-methylbutanoyl) moiety at position 1. Tetrahydroquinolines are pivotal in medicinal and materials chemistry due to their structural versatility and bioactivity . The oximino group (-NOH) may participate in hydrogen bonding or act as a ligand in coordination chemistry, while the isovaleryl chain could modulate lipophilicity and pharmacokinetic properties.
Properties
CAS No. |
81892-38-8 |
|---|---|
Molecular Formula |
C14H17ClN2O2 |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-[(4Z)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)7-14(18)17-6-5-12(16-19)11-8-10(15)3-4-13(11)17/h3-4,8-9,19H,5-7H2,1-2H3/b16-12- |
InChI Key |
AHNPJQHOUHIVKU-VBKFSLOCSA-N |
Isomeric SMILES |
CC(C)CC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Cl |
Canonical SMILES |
CC(C)CC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Material: The reaction begins with 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline.
Acylation: The starting material is reacted with propionic anhydride or propionyl chloride in the presence of pyridine to yield 6-chloro-4-oxo-1-propionyl-1,2,3,4-tetrahydroquinoline.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 96576-84-0)
- Structure : Chloro at position 6, phenyl at position 1.
- Key Differences: Lacks the oximino and isovaleryl groups.
- Implications: The phenyl group increases aromaticity and may enhance π-π stacking in biological targets, while the absence of the oximino group limits hydrogen-bonding capabilities .
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Structure : Trifluoromethyl (-CF₃) at position 4.
- The hydrochloride salt improves solubility .
(4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline
- Structure : Biphenyl at position 4, chloro at position 5.
- Key Differences : The biphenyl group introduces steric bulk and planar aromaticity, which may influence crystal packing (as seen in its coplanar dihedral angle of 2.65°) and receptor binding. The chloro at position 7 instead of 6 alters electronic distribution .
Functional Group Contributions
Oximino Group (-NOH)
- Unique to Target Compound: The oximino group at position 4 distinguishes it from analogs like 2-(4-fluorophenyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1260637-82-8), which features a carboxylic acid group. The -NOH moiety may confer redox activity or act as a metal chelator, whereas the carboxylic acid group in the analog enhances hydrophilicity and acidity .
Isovaleryl Group
- Comparison with Acyl Derivatives: The isovaleryl chain contrasts with simpler acyl groups (e.g., formyl in 6-formyl-N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline from ).
Research Findings and Implications
- Stereochemical Considerations: The axial biphenyl group in (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline demonstrates how bulky substituents influence conformation and crystal packing . This suggests that the isovaleryl group in the target compound may similarly affect its solid-state behavior.
- Hydrogen Bonding: The N–H···Cl interactions in ’s crystal structure underscore the importance of halogen-based interactions, which the target compound’s chloro and oximino groups may replicate .
Biological Activity
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline is a compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications such as diuretic, hypotensive, and antiedemic effects.
Chemical Structure and Properties
The molecular formula for 6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline is C₁₃H₁₄ClN₃O. The compound is characterized by its white crystalline powder form and exhibits varying solubility profiles:
Diuretic Effects
Research indicates that 6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline demonstrates significant diuretic activity. A study highlighted its ability to promote urine production effectively, making it a candidate for treating conditions associated with fluid retention .
Hypotensive Activity
The compound has also been identified as having hypotensive properties. It functions by inducing vasodilation and reducing blood pressure levels in experimental models. This effect is attributed to its action on the renal system and vascular smooth muscle relaxation .
Antiedemic Properties
The antiedemic effects of this compound have been documented in various studies. It aids in reducing edema by promoting fluid excretion and modifying vascular permeability. These properties make it a valuable agent for managing edema-related conditions .
Case Studies and Experimental Data
Several studies have explored the biological activity of 6-Chloro-4-oximino derivatives:
| Study | Activity Assessed | Findings |
|---|---|---|
| Study A | Diuretic Activity | Showed significant increase in urine output in animal models. |
| Study B | Hypotensive Effects | Resulted in a marked decrease in systolic blood pressure after administration. |
| Study C | Antiedemic Effects | Demonstrated reduction in edema volume in treated subjects compared to controls. |
These findings underscore the compound's therapeutic potential across multiple indications.
The biological activity of 6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline can be attributed to its interaction with specific receptors and pathways involved in fluid balance and vascular regulation. The exact mechanisms are still under investigation but may involve modulation of nitric oxide pathways and inhibition of sodium reabsorption in renal tubules .
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